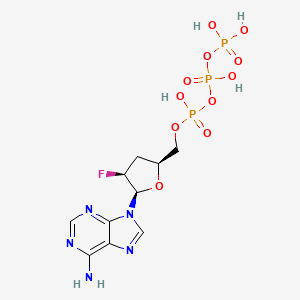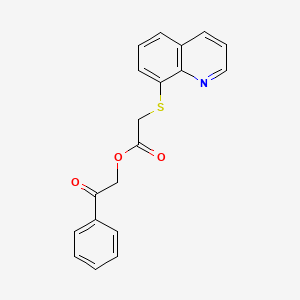
((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate” is a complex organic molecule that belongs to the class of nucleotides This compound is characterized by the presence of a purine base (adenine), a fluorinated tetrahydrofuran ring, and a triphosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate” typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the fluorotetrahydrofuran ring: This can be achieved through the fluorination of a suitable tetrahydrofuran derivative under controlled conditions.
Attachment of the purine base: The purine base (adenine) is introduced via a glycosylation reaction, where the fluorotetrahydrofuran ring is coupled with a protected adenine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the triphosphate group, converting it to diphosphate or monophosphate forms.
Substitution: The fluorine atom in the tetrahydrofuran ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include various phosphorylated derivatives, oxidized purine bases, and substituted tetrahydrofuran rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential role in cellular processes. It can serve as a substrate for enzymes involved in nucleotide metabolism and is used in studies of DNA and RNA synthesis.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may act as an antiviral or anticancer agent by interfering with nucleic acid synthesis in pathogens or cancer cells.
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and as a reagent in biochemical assays. Its stability and reactivity make it a valuable tool in various industrial processes.
Mecanismo De Acción
The mechanism by which “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate” exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can be incorporated into DNA or RNA, leading to chain termination or mutations. It may also inhibit enzyme activity by binding to active sites or allosteric sites, thereby disrupting normal cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine triphosphate (ATP): A naturally occurring nucleotide with a similar triphosphate group but lacking the fluorinated tetrahydrofuran ring.
Fludarabine triphosphate: A synthetic nucleotide analog used in chemotherapy, which also contains a purine base and a triphosphate group.
Uniqueness
The uniqueness of “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate” lies in its fluorinated tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
128531-73-7 |
|---|---|
Fórmula molecular |
C10H15FN5O11P3 |
Peso molecular |
493.17 g/mol |
Nombre IUPAC |
[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15FN5O11P3/c11-6-1-5(2-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10H,1-2H2,(H,20,21)(H,22,23)(H2,12,13,14)(H2,17,18,19)/t5-,6-,10+/m0/s1 |
Clave InChI |
XTYFOHFICSGRIG-JFWOZONXSA-N |
SMILES |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES isomérico |
C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canónico |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Sinónimos |
2',3'-dideoxy-2'-fluoroadenosine triphosphate 2'-F-ddATP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1219403.png)
![4-[[4-(1-Pyrrolidinyl)-2-quinazolinyl]amino]phenol](/img/structure/B1219406.png)
![2-[[2-[[4-(2-Methoxyethyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1219407.png)




